5-Bromo-3-(bromomethyl)benzofuran
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEKQLZLNIZZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Halogenated Benzofuran Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds
Halogenated benzofuran (B130515) derivatives are a pivotal class of compounds in the realms of organic synthesis and medicinal chemistry. The incorporation of halogens, such as bromine, chlorine, or fluorine, into the benzofuran ring system has been shown to significantly influence the molecule's physicochemical properties and biological efficacy. nih.gov This is partly due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of a molecule to its biological target. nih.gov
In organic synthesis, the halogen atoms serve as versatile functional handles. For instance, a bromine atom on the aromatic ring, such as the one at the 5-position in the title compound, is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions). This allows for the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to link the benzofuran core to other molecular fragments.
From a medicinal chemistry perspective, benzofuran derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. nih.govbohrium.comwisdomlib.orgnih.govrsc.orgresearchgate.net The introduction of halogens can amplify these effects. Research has shown that halogenated benzofurans possess significant cytotoxic activity against various cancer cell lines, with the position of the halogen being a critical factor in determining the compound's biological activity. nih.gov
Significance of Benzofuran Architectures in the Design of Novel Molecular Entities
The benzofuran (B130515) architecture, consisting of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit found in numerous biologically active natural products and synthetic compounds. nih.govrsc.org Its prevalence in nature is a testament to its evolutionary selection as a privileged scaffold for interacting with biological systems. Many clinically approved drugs and compounds of pharmacological interest contain this moiety, highlighting its importance in drug design and development. bohrium.comnih.govgoogle.com
Table 1: Examples of Marketed Drugs Containing the Benzofuran Scaffold
| Drug Name | Therapeutic Use |
| Amiodarone (B1667116) | Antiarrhythmic agent used for various types of tachyarrhythmias. rsc.orgnih.gov |
| Angelicin | A furocoumarin, structurally related to psoralen (B192213), used in the treatment of skin diseases like psoriasis. rsc.orgnih.gov |
| Bergapten | A psoralen derivative used in photochemotherapy. rsc.org |
| Xanthotoxin | Another psoralen derivative with applications in treating skin conditions. rsc.org |
The rigid, planar structure of the benzofuran system provides a well-defined three-dimensional arrangement for substituents, which is crucial for specific interactions with enzyme active sites and receptors. Its aromatic nature allows for π-π stacking interactions, while the oxygen atom can act as a hydrogen bond acceptor. This combination of features makes benzofuran an attractive core for medicinal chemists to build upon when designing new therapeutic agents. nih.govbohrium.com The development of novel synthetic methods to access diverse benzofuran derivatives remains an active area of research, driven by the continuous search for new drugs. rsc.orgacs.org
Rationale for Comprehensive Academic Investigation of 5 Bromo 3 Bromomethyl Benzofuran Reactivity and Synthetic Utility
The specific structure of 5-Bromo-3-(bromomethyl)benzofuran makes it a compound of significant interest for academic and industrial research. The rationale for its comprehensive investigation is multifold, stemming from the distinct reactivity imparted by its two bromine atoms located in different chemical environments.
Dual Reactive Sites: The compound possesses two electrophilic centers. The bromine atom at the 5-position on the aromatic ring is amenable to reactions typical of aryl halides, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups. The bromomethyl group at the 3-position is a highly reactive benzylic halide. It is an excellent substrate for SN2 reactions with a range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates), enabling the straightforward attachment of the benzofuran (B130515) scaffold to other molecules.
Hierarchical Functionalization: The differing reactivity of the aryl bromide versus the benzyl (B1604629) bromide allows for selective and sequential chemical transformations. The more labile bromomethyl group can be reacted first under milder conditions, leaving the more robust 5-bromo group intact for subsequent, typically metal-catalyzed, modifications. This hierarchical reactivity is a powerful tool for the systematic construction of complex target molecules.
Scaffold for Bioactive Molecules: Electron-rich bromomethyl-substituted benzofurans have been reported to exhibit pronounced cytotoxic activity. nih.gov Therefore, this compound serves as a key intermediate for synthesizing libraries of novel compounds for biological screening. By varying the nucleophiles that displace the bromomethyl group and the substituents introduced at the 5-position, chemists can generate a diverse set of derivatives to probe structure-activity relationships (SAR). nih.gov
Overview of Advanced Methodologies Employed in the Study of Benzofuran Systems
Historical and Contemporary Approaches to Benzofuran Core Construction
The formation of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution toward more efficient and versatile methods.
Cyclization Reactions for Benzofuran Ring Formation
A variety of cyclization strategies have been developed to construct the benzofuran nucleus. Traditional methods often rely on the condensation of phenols with various reagents. For instance, the Perkin rearrangement of 3-halocoumarins in the presence of a base provides a route to benzofuran-2-carboxylic acids. nih.gov Another classical approach involves the acid-catalyzed cyclization of α-aryloxyketones. rsc.org
More contemporary methods focus on intramolecular cyclization of appropriately substituted precursors. For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form fused furan (B31954) rings, a strategy adaptable to benzofuran synthesis from phenols. nih.gov Similarly, the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid can yield 2-arylsubstituted benzofurans. jocpr.com Tandem reactions, such as the palladium-catalyzed oxidative cyclization followed by Heck coupling, have also been employed for the synthesis of 3-alkenylbenzofurans. nih.gov
| Cyclization Method | Precursor | Key Reagents/Conditions | Product Type |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids |
| Acid-Catalyzed Cyclization | α-Aryloxyketones | Acid (e.g., H2SO4) | Substituted benzofurans |
| Intramolecular Cyclization | Unsaturated acyloxy sulfones | LHMDS, THF | Fused furan rings/Benzofurans |
| Intramolecular Cyclization | o-(1-Alkynyl)anisoles | p-Toluenesulfonic acid | 2-Arylsubstituted benzofurans |
| Tandem Oxidative Cyclization/Heck Coupling | Phenols and unsaturated carbonyls | Palladium catalyst | 3-Alkenylbenzofurans |
Metal-Catalyzed Cycloaddition and Annulation Strategies
The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions and greater functional group tolerance. nih.govnih.gov Palladium, copper, gold, and rhodium catalysts are frequently employed in these transformations. nih.govrsc.orgacs.orgresearchgate.net
Palladium-catalyzed tandem annulation of 2-alkynylphenols represents an efficient method for constructing 2,3-difunctionalized benzofurans. acs.org Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides another powerful route to benzofuran derivatives. rsc.org Gold-catalyzed cyclization of tetrahydropyranyl ethers of 2-alkynylphenols is also an effective strategy. researchgate.net Furthermore, rhodium-catalyzed [4+2] cycloaddition reactions have been utilized in the synthesis of furan-fused lactams. researchgate.net These metal-catalyzed approaches often proceed through mechanisms involving C-H activation, cross-coupling, and cycloisomerization, leading to a diverse array of substituted benzofurans. nih.govmdpi.com
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium | Tandem Annulation | 2-Alkynylphenols | One-pot, three-step process, good functional group tolerance. acs.org |
| Copper | Oxidative Annulation | Phenols and unactivated internal alkynes | Forms benzofuran derivatives. rsc.org |
| Gold | Cyclization | Tetrahydropyranyl ethers of 2-alkynylphenols | Proceeds at low catalyst loadings. researchgate.net |
| Rhodium | [4+2] Cycloaddition | Not specified | Synthesis of furan-fused lactams. researchgate.net |
Regioselective Bromination Strategies for the Benzofuran Nucleus
Once the benzofuran core is established, the next critical step in the synthesis of this compound is the regioselective introduction of the two bromine atoms. This requires careful control of the reaction conditions to achieve the desired substitution pattern.
Electrophilic Bromination at C-5 and C-7 Positions: Mechanistic Insights and Control
The benzofuran ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. rsc.org The position of electrophilic attack is influenced by the electronic properties of the ring and the reaction conditions. Generally, electrophilic bromination of benzofuran tends to occur at the C-2 or C-3 positions of the furan ring. oup.com However, by carefully selecting the brominating agent and reaction medium, substitution on the benzene (B151609) ring can be achieved.
Electrophilic bromination of benzofuran can be directed to the C-5 and C-7 positions. researchgate.net For instance, the electro-bromination of benzofuran in a mixture of acetic acid and water containing ammonium (B1175870) bromide can lead to the formation of 5-bromobenzofuran (B130475). researchgate.net Further bromination under these conditions can yield 5,7-dibromobenzofuran. researchgate.net The regioselectivity is influenced by the solvent system and the nature of the bromide salt used. researchgate.net Mechanistically, the reaction proceeds through the attack of an electrophilic bromine species on the electron-rich benzene ring. The presence of substituents on the benzofuran ring can also direct the position of bromination.
Selective Introduction of the Bromomethyl Moiety at C-3
The introduction of a bromomethyl group at the C-3 position is a key step. One common strategy involves the Vilsmeier-Haack formylation of a suitable benzofuran precursor to introduce a formyl group at the C-3 position, which can then be reduced to a hydroxymethyl group and subsequently converted to the bromomethyl group. researchgate.netnih.gov
Another approach is the direct bromination of a 3-methylbenzofuran (B1293835) derivative. However, this often requires careful control to avoid over-bromination or side reactions. The use of N-bromosuccinimide (NBS) with a radical initiator is a common method for benzylic bromination. mdpi.com The synthesis of 3-halomethyl benzofuran compounds has been a subject of specific synthetic development.
Control of Mono- and Polybromination
Controlling the degree of bromination is crucial to obtain the desired this compound without the formation of unwanted polybrominated byproducts. The stoichiometry of the brominating agent is a primary factor; using a controlled amount of the reagent can favor monobromination. researchgate.net
Convergent and Linear Synthetic Pathways to this compound
The assembly of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com
Sequential functionalization is a common strategy in the synthesis of substituted benzofurans. This involves the stepwise introduction of the required functional groups onto a pre-existing benzofuran core or a precursor.
A typical synthetic route could start with a substituted phenol (B47542), which undergoes cyclization to form the benzofuran ring. For instance, a common precursor is 4-bromophenol. The synthesis might proceed through the following conceptual steps:
Formation of the Benzofuran Core: A key reaction is the cyclization of a substituted phenol with a suitable reagent to form the benzofuran ring.
Introduction of the Bromomethyl Group: The 3-position of the benzofuran ring can be functionalized to introduce a methyl group, which is then brominated. A common method for introducing a substituent at the 3-position is through a Vilsmeier-Haack type reaction or by reaction with an α-halo ketone followed by cyclization.
Bromination of the Methyl Group: The methyl group at the 3-position can be brominated using a reagent like N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., using AIBN or light). mdpi.com
One documented synthesis of a related compound, 1-[3-(bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone, involved the bromination of the corresponding 3-methyl derivative. mdpi.com This highlights a common sequential approach where the bromomethyl group is installed in a late-stage functionalization step.
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net For the synthesis of benzofuran derivatives, several tandem strategies have been developed.
One such approach involves a palladium-catalyzed tandem reaction that combines C-H activation and C-O bond formation. While not specifically for this compound, the principles can be applied. For example, a reaction could be designed where a substituted phenol and an alkyne undergo a cascade of reactions including Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring in one pot.
Another example is the synthesis of functionalized benzofurans via a tandem [4+2]/[2+2] cycloaddition reaction involving arynes and benzofurans. researchgate.net These advanced methods, while potentially more complex to develop, can significantly streamline the synthesis of complex benzofuran structures.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and ligands.
Solvents for Bromination: In bromination reactions, particularly those involving NBS, non-polar solvents like carbon tetrachloride (CCl4) or chloroform (B151607) (CHCl3) are commonly used to facilitate the radical reaction and minimize side reactions. nih.govmdpi.com
Solvents for Cyclization: For cyclization reactions to form the benzofuran ring, polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often employed. acs.org In some cases, greener solvent systems incorporating water or alcohols are being explored. elsevier.es
Temperature: The temperature profile is critical. Bromination reactions are often initiated at room temperature and may require heating (reflux) to proceed at a reasonable rate. nih.gov However, for some sensitive substrates, lower temperatures may be necessary to prevent decomposition or the formation of byproducts. For instance, in the synthesis of some benzofuran derivatives, reactions conducted at temperatures above -60°C resulted in significantly lower yields.
Table 1: Effect of Solvents on Benzofuran Synthesis
| Solvent | Typical Use Case | Observations |
|---|---|---|
| Carbon Tetrachloride (CCl4) | Radical Bromination | Effective for bromination with NBS. nih.gov |
| Chloroform (CHCl3) | Bromination | Alternative to CCl4 for bromination reactions. mdpi.com |
| Dimethylformamide (DMF) | Cyclization Reactions | Good for dissolving a wide range of reactants. acs.org |
| Acetone | Cyclization Reactions | Used in reactions involving potassium carbonate as a base. mdpi.com |
| Toluene | Cyclization Reactions | Found to be an optimal solvent in certain cyclization reactions. rsc.org |
Catalysis plays a central role in modern organic synthesis, offering pathways to reactions with high selectivity and efficiency under mild conditions. elsevier.es Palladium and copper catalysts are particularly prevalent in the synthesis of benzofurans. organic-chemistry.org
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can be employed to construct the benzofuran skeleton. For instance, a palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols can yield 2-benzyl benzofurans. organic-chemistry.org The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. Ligands such as phosphines (e.g., PPh3) or N-heterocyclic carbenes (NHCs) can be used. In some spirocyclization reactions leading to benzofuran-containing structures, electron-poor pyridine-based ligands like 3,5-dichloropyridine (B137275) have been shown to be effective. acs.org
Copper Catalysis: Copper catalysts, particularly copper(I) iodide (CuI), are effective for intramolecular O-arylation reactions to form the C-O bond of the benzofuran ring. acs.org L-proline has been used as a ligand in copper-catalyzed cyclizations. acs.org
Other Catalysts: Other metal catalysts, such as those based on ruthenium, have also been employed for the cycloisomerization of specific precursors to yield benzofurans. organic-chemistry.org
Table 2: Catalysts and Ligands in Benzofuran Synthesis
| Catalyst | Ligand | Reaction Type | Reference |
|---|---|---|---|
| PdCl2(CH3CN)2 | - | Intramolecular Oxidative Cyclization | organic-chemistry.org |
| Pd(OAc)2 | 3,5-Dichloropyridine | Spirocyclization | acs.org |
| CuI | L-Proline | Intramolecular O-Arylation | acs.org |
Green Chemistry Principles in the Synthesis of this compound and Analogues
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. royalsocietypublishing.org The application of these principles to the synthesis of this compound and its analogues is an area of increasing importance. nih.govimist.ma
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. imist.ma Tandem reactions are often highly atom-economical.
Use of Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents. elsevier.esroyalsocietypublishing.org The use of palladium and copper catalysts in benzofuran synthesis aligns with this principle.
Safer Solvents and Reagents: Replacing hazardous solvents like benzene and chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or acetone is a key goal. elsevier.esroyalsocietypublishing.org The development of aqueous-phase reactions is a significant step in this direction.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. elsevier.esroyalsocietypublishing.org
Use of Renewable Feedstocks: While not always feasible for complex molecules, starting from renewable materials is a long-term goal. elsevier.es
For example, a palladium-catalyzed synthesis of a benzofuran derivative was developed using a benign solvent system of 2-propanol and water at room temperature, illustrating the practical application of green chemistry principles. elsevier.es
Utilization of Sustainable Reagents and Solvents
The synthesis of halogenated benzofurans, including this compound, has traditionally involved reagents and solvents that are now recognized as environmentally hazardous. A common and effective method for introducing a bromomethyl group is the radical bromination of a corresponding 3-methylbenzofuran precursor using N-bromosuccinimide (NBS). Historically, this reaction was often carried out in solvents like carbon tetrachloride (CCl₄), a substance now known for its toxicity and ozone-depleting properties. mdpi.comtandfonline.com
The contemporary drive towards "green chemistry" focuses on minimizing or eliminating the use and generation of hazardous substances. imist.mamsuniv.ac.in This involves a critical reassessment of traditional synthetic routes in favor of more sustainable alternatives. The principles of green chemistry advocate for the use of safer solvents, renewable starting materials, and reagents that reduce waste and environmental impact. msuniv.ac.inrsc.org
In the context of synthesizing this compound, a key focus is the replacement of hazardous solvents like CCl₄. Research into greener alternatives for bromination reactions has explored various options. For example, some brominations can be performed in aqueous media, which dramatically reduces the environmental footprint compared to using chlorinated solvents. imist.ma While specific studies on the aqueous bromination of the direct precursor to this compound are not detailed, the general principle offers a promising avenue for investigation. Other, more benign organic solvents can also be considered to replace their more toxic counterparts.
Table 1: Comparison of Conventional and Sustainable Solvents in Chemical Synthesis
| Feature | Conventional Solvent (e.g., Carbon Tetrachloride) | Sustainable Alternative (e.g., Water, Ethyl Acetate) |
|---|---|---|
| Environmental Impact | High (Ozone-depleting, persistent organic pollutant) | Low (Benign, biodegradable) |
| Toxicity | High (Carcinogenic, toxic) | Low to moderate |
| Safety Concerns | High | Lower |
| Regulatory Status | Heavily restricted or banned for most uses | Generally preferred and less regulated |
Microwave-Assisted and Flow Chemistry Protocols
To further enhance the efficiency and sustainability of synthesizing this compound, modern technologies like microwave-assisted synthesis and flow chemistry are being explored. These methods offer significant advantages over traditional batch processing, including faster reaction times, higher yields, and improved safety profiles. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes. semanticscholar.org In the synthesis of benzofuran derivatives, microwave irradiation has been successfully applied to key steps such as cyclization and bromination. For instance, microwave-assisted cyclization reactions to form the benzofuranone core have been shown to proceed with high efficiency and in significantly reduced time compared to conventional heating. semanticscholar.org Similarly, bromination reactions using NBS have been performed under microwave conditions, demonstrating the versatility of this technology.
| Cyclization | Methyl 2-(2-methoxy-2-oxoethoxy)benzoate | Various | Minutes | 43-58% | semanticscholar.org |
Flow Chemistry Protocols
Continuous flow chemistry represents another significant advancement in chemical synthesis. In a flow reactor, reagents are pumped through a network of tubes where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature and mixing, leading to better reproducibility and safety, especially when dealing with hazardous intermediates or exothermic reactions.
While a specific flow chemistry protocol for this compound is not widely documented, the synthesis of related heterocyclic compounds like 2,5-diaryl furans has been successfully demonstrated using this approach. acs.org A potential flow process for the bromination step would involve pumping a solution of the 3-methylbenzofuran precursor along with the brominating agent (e.g., NBS) and a radical initiator through a heated reactor coil. This setup would allow for precise temperature control, minimizing side reactions and improving the safety of the process. The transition from batch to continuous flow can lead to significant improvements in isolated yields and a reduction in chemical waste. acs.org
Nucleophilic Substitution Reactions at the Bromomethyl Group (C-3)
The 3-(bromomethyl) group is analogous to a benzylic halide, rendering the methylene (B1212753) carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups at the C-3 position. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.
Kinetic and Thermodynamic Considerations for Sₙ1 and Sₙ2 Pathways
The mechanistic pathway for nucleophilic substitution at the C-3 bromomethyl group is dictated by several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates. pressbooks.pubvedantu.com
Sₙ2 Pathway: This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). libretexts.orgpressbooks.pub This mechanism is generally favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the anionic nucleophile, enhancing its reactivity. pressbooks.pubvedantu.com For this compound, the primary nature of the carbon atom bearing the bromine suggests a predisposition towards the Sₙ2 mechanism, as steric hindrance is minimal. libretexts.org
Sₙ1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate (first-order kinetics). vedantu.comsavemyexams.com This pathway is favored by weak nucleophiles (e.g., water, alcohols in solvolysis reactions) and polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the departing anion. pressbooks.pub The 3-(bromomethyl)benzofuran (B3032707) system can form a resonance-stabilized carbocation, where the positive charge is delocalized into the benzofuran ring system. This stabilization makes the Sₙ1 pathway a viable alternative under appropriate conditions. savemyexams.com
The choice between Sₙ1 and Sₙ2 is a competition. For instance, reaction with a strong nucleophile like the cyanide ion in DMSO would almost certainly proceed via an Sₙ2 mechanism. Conversely, dissolving the substrate in hot ethanol (a weak nucleophile and a polar protic solvent) would favor an Sₙ1 solvolysis reaction.
Scope and Limitations with Diverse Nucleophiles
The electrophilic C-3 methylene carbon of 3-(bromomethyl)benzofuran derivatives reacts readily with a range of heteroatom-centered nucleophiles. This allows for the facile introduction of functionalities containing nitrogen, oxygen, sulfur, and phosphorus.
Nitrogen Nucleophiles: Amine-based nucleophiles are commonly used. For example, ethyl 3-(bromomethyl)benzofuran-2-carboxylate, a closely related analogue, undergoes efficient substitution with morpholine (B109124) in the presence of potassium carbonate to yield the corresponding 3-(morpholinomethyl) derivative. nih.gov This reaction highlights the utility of secondary amines in building more complex molecular scaffolds.
Oxygen Nucleophiles: While less documented for this specific substrate, reactions with oxygen nucleophiles such as alkoxides or carboxylates are standard transformations for benzylic-type halides, leading to the formation of ethers and esters, respectively.
Sulfur and Phosphorus Nucleophiles: Studies on analogous 2-(iodomethyl)benzofurans have shown successful coupling with thiols and phosphines. nih.gov These reactions, proceeding via radical mechanisms initiated by single-electron transfer (SET) from the heteroatom anions, demonstrate the broad applicability for forming C-S and C-P bonds at the C-3 methyl position. nih.gov
A summary of representative nucleophilic substitution reactions on 3-(halomethyl)benzofuran systems is presented below.
| Substrate Analogue | Nucleophile | Product Type | Reference |
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | Amine | nih.gov |
| 2-(Iodomethyl)benzofuran | Anilines | Amine | nih.gov |
| 2-(Iodomethyl)benzofuran | Thiols | Thioether | nih.gov |
| 2-(Iodomethyl)benzofuran | Phosphines | Phosphine (B1218219) | nih.gov |
Stereochemical Implications of Substitution Events (if applicable)
The substrate, this compound, is an achiral molecule as there are no stereocenters. The substitution reaction occurs at a prochiral -CH₂Br group. Consequently, the direct product of substitution with an achiral nucleophile will also be achiral. Stereochemical considerations, such as the inversion of configuration seen in Sₙ2 reactions or racemization in Sₙ1 reactions, are not applicable in this context because a new stereocenter is not formed at the reaction site. dalalinstitute.com If a chiral, non-racemic nucleophile were to be used, a pair of diastereomers could potentially be formed, but this is not a common application reported for this specific substrate.
Metal-Catalyzed Cross-Coupling Reactions Involving Bromine Substituents
The C-5 aryl bromide provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and functionalized aromatic systems. A key aspect of using the di-functionalized this compound is the regioselectivity of these reactions.
Suzuki-Miyaura Coupling: Regioselectivity and Catalyst Performance
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly versatile tool for forming C-C bonds. nih.govsemanticscholar.orgtcichemicals.com When applied to this compound, the reaction exhibits high regioselectivity.
Regioselectivity: The reaction involves a competition between the C(sp²)-Br bond at the 5-position and the C(sp³)-Br bond of the 3-bromomethyl group. The oxidative addition of palladium(0) to an aryl bromide is generally much faster and more favorable than to a benzyl (B1604629) bromide. nih.govd-nb.info Therefore, the Suzuki-Miyaura coupling occurs selectively at the C-5 position, leaving the bromomethyl group intact for subsequent transformations. Studies on various di- and tri-halobenzofurans confirm that cross-coupling reactions preferentially occur at the C-2 and C-5 positions over the C-3 position. rsc.orgbaranlab.orgsci-hub.st
Catalyst Performance: Various palladium catalysts have been shown to be effective for the Suzuki coupling of 5-bromobenzofuran derivatives. Palladium(II) complexes, often used as pre-catalysts, demonstrate high activity in aqueous media, aligning with green chemistry principles. nih.govarkat-usa.org For instance, the coupling of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with various arylboronic acids proceeds in high yield using a benzothiazole-oxime palladium(II) complex in a water/TBAB system, under both conventional heating and microwave irradiation. arkat-usa.org Common conditions involve a palladium source (e.g., Pd(OAc)₂, Pd(II) complex), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system (e.g., EtOH/H₂O, DMF). nih.govsemanticscholar.org
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Pd(II)-complex/TBAB | H₂O, µw, 150°C, 5 min | 95% | arkat-usa.org |
| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | 4-Acetylphenylboronic acid | Pd(II)-complex/TBAB | H₂O, µw, 150°C, 10 min | 92% | arkat-usa.org |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II)-complex | EtOH/H₂O, 80°C, 4h | 97% | nih.govsemanticscholar.org |
Heck and Sonogashira Coupling: Olefin and Alkyne Functionalization
The C-5 bromo substituent also serves as an excellent electrophile for Heck and Sonogashira reactions, allowing for the introduction of alkenyl (olefin) and alkynyl (alkyne) groups, respectively.
Heck Coupling: The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a new, substituted olefin. arkat-usa.orgresearchgate.net This reaction has been successfully applied to 5-bromobenzofuran derivatives. For example, 2-acetyl-5-bromobenzofuran reacts with various olefins like styrene, ethyl acrylate (B77674), and n-butyl acrylate using a palladium(II) complex as a pre-catalyst. arkat-usa.org These reactions can be performed efficiently under both thermal heating and microwave irradiation, often in greener solvent systems like DMF or water with a phase-transfer catalyst like TBAB. arkat-usa.orgresearchgate.net The results demonstrate high yields and good functional group tolerance. arkat-usa.org
| Substrate | Olefin | Catalyst System | Conditions | Yield | Reference |
| 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II)-complex/TBAB | DMF, µw, 160°C, 5 min | 88% | arkat-usa.org |
| 2-Acetyl-5-bromobenzofuran | Ethyl acrylate | Pd(II)-complex/TBAB | DMF, µw, 160°C, 4 min | 93% | arkat-usa.orgresearchgate.net |
| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | n-Butyl acrylate | Pd(II)-complex/TBAB | H₂O, µw, 160°C, 10 min | 90% | arkat-usa.org |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide. wikipedia.orglibretexts.org The Sonogashira coupling provides a direct route to arylalkynes, which are valuable synthetic intermediates. The reaction has been demonstrated on the 5-bromobenzofuran core. For instance, 5-bromobenzofuran can be coupled with 1-hexyne (B1330390) at the C-5 position using a Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine (B128534) at 60°C. mcmaster.ca Similarly, 3-bromobenzofuran has been successfully coupled with phenylacetylene (B144264) using a copper-based catalyst system. rsc.org These examples confirm that the C-5 position can be selectively functionalized with alkynes, expanding the synthetic potential of this compound.
Negishi and Stille Coupling: Organometallic Reagents in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atoms on this compound serve as handles for such transformations. The Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are prominent examples of these reactions. nih.gov While specific studies on Negishi and Stille couplings of this exact molecule are not extensively documented in the provided literature, the principles can be inferred from related transformations like the Suzuki-Miyaura coupling, which utilizes organoboron reagents. bohrium.comlibretexts.org
These reactions generally proceed via a catalytic cycle involving a palladium(0) species. nih.gov The aryl bromide at the C-5 position is the most likely site for initial reaction due to the higher energy of the C(sp²)-Br bond compared to the C(sp³)-Br bond of the bromomethyl group under typical cross-coupling conditions. The reaction involves the sequential coupling at different positions on the benzofuran nucleus, often in the order of C-2, C-5, and then C-3, as demonstrated in the synthesis of eupomatenoids from 2,3,5-tribromobenzofuran. rsc.org This regioselectivity highlights the ability to selectively functionalize the different bromine-substituted positions on the benzofuran core using sequential cross-coupling reactions. rsc.org
For instance, in a general Negishi coupling scenario, an organozinc reagent (R-ZnX) would be used, while a Stille coupling would employ an organotin reagent (R-SnR'₃). The choice of catalyst, ligands, and reaction conditions is critical to control the selectivity and efficiency of the coupling at the C-5 position over potential side reactions at the C-3 bromomethyl position.
Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Key Features |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity; tolerant of many functional groups. |
| Stille Coupling | Organotin (R-SnR'₃) | Tolerant of a wide range of functional groups; toxicity of tin reagents is a drawback. |
| Suzuki Coupling | Organoboron (R-B(OR)₂) | Mild reaction conditions; organoboron reagents are generally stable and have low toxicity. libretexts.org |
Elucidation of Catalytic Cycles and Transition State Structures
The catalytic cycle for palladium-catalyzed cross-coupling reactions such as Negishi and Stille is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (at C-5 of the benzofuran) to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step and results in a palladium(II) intermediate. nih.govlibretexts.org The high activity of catalysts with bulky, electron-rich phosphine ligands is attributed to their ability to facilitate this step and form monoligated palladium species. uwindsor.ca
Transmetalation : The organic group (R) from the organometallic reagent (e.g., organozinc or organotin) is transferred to the palladium(II) center, displacing the halide. This step regenerates the metal salt (e.g., ZnX₂ or SnR'₃X). youtube.com
Reductive Elimination : The two organic groups (the benzofuranyl group and the newly transferred R group) on the palladium center couple and are eliminated from the metal complex, forming the new C-C bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have provided insight into the energetics and structures of the intermediates and transition states involved. For example, studies on the nickel-catalyzed borylation of benzofuran have characterized the transition states for the oxidative addition step. chemrxiv.org Similarly, DFT calculations for Suzuki-Miyaura couplings have detailed the transition state structures for oxidative addition, isomerization of the palladium-vinyl species, and reductive elimination. d-nb.info These computational models are critical for understanding catalyst behavior and designing more efficient and selective cross-coupling reactions for complex substrates like this compound.
Electrophilic Aromatic Substitution on the Benzofuran Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzofuran core. The outcome of such reactions on this compound is dictated by the electronic effects of the substituents already present on the ring.
Directing Effects of Existing Halogen and Ether Substituents
The regiochemical outcome of EAS on the substituted benzofuran ring is determined by the interplay of the directing effects of the heterocyclic ether oxygen, the C-5 bromine, and the C-3 bromomethyl group. libretexts.org
Ether Oxygen : The oxygen atom in the furan ring is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic system via resonance. It strongly directs incoming electrophiles to the ortho and para positions, which correspond to C-2, C-4, and C-6.
C-5 Bromo Substituent : Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps stabilize the positively charged arenium ion intermediate formed during the attack. libretexts.org The bromine at C-5 will therefore direct incoming electrophiles to the C-4 and C-6 positions.
C-3 Bromomethyl Substituent : The bromomethyl group is deactivating due to the electron-withdrawing inductive effect of the bromine atom.
Considering these combined effects, the C-4 and C-6 positions are the most likely sites for electrophilic attack. Both the activating ether oxygen and the directing bromo group favor these positions. The C-2 position is already substituted, and the C-7 position is less activated. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of 4- and 6-substituted products. The halogenated nature of benzofuran derivatives is often beneficial for enhancing biological activity, making these substitution patterns of synthetic interest. nih.gov
Competition with Side-Chain Reactions
The 3-(bromomethyl) group introduces a reactive site that can compete with electrophilic substitution on the aromatic ring. This benzylic bromide is susceptible to nucleophilic substitution (Sₙ2) reactions and radical reactions. tandfonline.comlibretexts.org
Under conditions that have both electrophilic and nucleophilic components, or under radical-promoting conditions, reactions at the side chain can become significant. For example:
Nucleophilic Substitution : In the presence of nucleophiles, the bromomethyl group can readily undergo substitution. This pathway is utilized in the synthesis of various derivatives where the bromine is displaced by amines or other nucleophiles. tandfonline.comnih.gov
Radical Bromination : While the molecule already possesses a bromomethyl group, further reaction at the benzylic position can occur under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), although this is more relevant for the synthesis of the compound itself from a 3-methyl precursor. libretexts.orgnih.gov
Side-Chain Oxidation : Strong oxidizing agents can potentially oxidize the benzylic carbon. libretexts.org
Therefore, the choice of reagents and reaction conditions is critical to selectively target either the aromatic ring for electrophilic substitution or the side-chain for other transformations.
Radical Reactions and Reductive Pathways
The two C-Br bonds in this compound provide handles for radical chemistry and reduction. The benzylic C-Br bond is particularly susceptible to homolytic cleavage to form a stable benzylic radical. libretexts.org
Radical chain reactions can be initiated by thermal or photochemical decomposition of initiators like AIBN. soton.ac.uk The resulting radicals can participate in various transformations. For instance, tributyltin hydride-mediated radical reactions are commonly used to form C-C bonds via cyclization or to reduce C-Br bonds. soton.ac.uk The 3-(bromomethyl) group is an ideal precursor for generating a radical at the benzylic position for subsequent coupling or addition reactions. nih.gov
Reductive pathways can target different parts of the molecule:
Debromination : The C-Br bonds can be reduced to C-H bonds using various reducing agents, such as catalytic hydrogenation or metal-based reductions.
Furan Ring Reduction : The C2=C3 double bond of the furan ring can be selectively hydrogenated. Catalysts like palladium on carbon (Pd/C) can be used for this purpose, leading to the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov
Reductive Ring Opening : Under certain conditions, such as nickel-catalyzed reactions with alkyl halides, the benzofuran ring itself can undergo a reductive ring-opening via cleavage of the endocyclic C-O bond, yielding functionalized (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org
Table 2: Potential Radical and Reductive Transformations
| Reaction Type | Reagents/Conditions | Product Type |
| Benzylic Radical Formation | AIBN, heat/light | Intermediate for coupling/addition |
| Radical Reduction | Bu₃SnH, AIBN | Debromination (C-H formation) |
| Catalytic Hydrogenation | H₂, Pd/C | 2,3-Dihydrobenzofuran derivative nih.gov |
| Reductive Ring Opening | Ni catalyst, reductant, alkyl halide | (E)-o-alkenylphenol chinesechemsoc.org |
Rearrangement Reactions and Structural Isomerization
Substituted benzofurans can undergo various rearrangement and isomerization reactions, particularly under thermal, acidic, or photochemical conditions. These transformations can lead to the formation of structural isomers with different substitution patterns or entirely different heterocyclic cores.
One documented example in a related system involves a rearrangement during the synthesis of (5-methyl-3-morpholinobenzofuran-2-yl)methanone, where a bromination step followed by nucleophilic substitution led to an unexpected product structure, suggesting a skeletal rearrangement. mdpi.com A possible mechanism for such a transformation could involve the formation of cationic or benzyne-type intermediates that rearrange to a more stable structure. wiley-vch.demasterorganicchemistry.com
Isomerization can also be induced by mass spectrometry techniques, where electron ionization can cause rearrangements to spirocyclic intermediates before fragmentation. nih.gov Furthermore, synthetic strategies for building the benzofuran ring sometimes rely on the isomerization of side chains, such as the ruthenium-catalyzed isomerization of allyl groups followed by ring-closing metathesis, which underscores the potential for structural reorganization within these systems. organic-chemistry.orgresearchgate.net While specific rearrangement studies on this compound are not prominent, the inherent reactivity of the substituted benzofuran scaffold suggests that such pathways are plausible under forcing conditions.
Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Bromomethyl Benzofuran
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the microscopic world of molecules. These methods can predict molecular geometries, electronic structures, and various other properties with remarkable accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is particularly valuable for optimizing the geometry of molecules, which involves finding the lowest energy arrangement of the atoms in space.
For 5-Bromo-3-(bromomethyl)benzofuran, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to determine its most stable conformation. It is expected that the benzofuran (B130515) core of the molecule would be largely planar, a common feature for this ring system. The bromine atom at the 5-position and the bromomethyl group at the 3-position will influence the electronic distribution and geometry of the molecule. The geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles.
Below is a hypothetical data table representing the kind of information that would be obtained from a DFT geometry optimization of this compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.35 - 1.37 |
| C3-C(bromomethyl) | 1.50 - 1.52 |
| C5-Br | 1.88 - 1.90 |
| C(bromomethyl)-Br | 1.95 - 1.97 |
| O1-C2 | 1.36 - 1.38 |
| O1-C7a | 1.38 - 1.40 |
| Bond Angles (°) ** | |
| O1-C2-C3 | 110 - 112 |
| C2-C3-C(bromomethyl) | 128 - 130 |
| C4-C5-Br | 118 - 120 |
| C3-C(bromomethyl)-Br | 110 - 112 |
| Dihedral Angles (°) ** | |
| C2-C3-C(bromomethyl)-Br | Variable (due to rotation) |
| C3a-C4-C5-Br | ~180 (indicating planarity) |
Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds and angles.
The electronic structure analysis from DFT would reveal the distribution of electrons within the molecule, highlighting the electronegative character of the oxygen and bromine atoms.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
An FMO analysis of this compound would provide insights into its potential reactivity. The HOMO is likely to be distributed over the electron-rich benzofuran ring system, while the LUMO may be localized on the carbon atoms of the furan (B31954) ring and the bromomethyl group, indicating potential sites for nucleophilic attack. The presence of two bromine atoms is expected to lower the energy of both the HOMO and LUMO.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Likely localized on the benzofuran ring, indicating its role as an electron donor in reactions. |
| LUMO | -1.0 to -2.0 | Potentially localized on the furan ring and the bromomethyl carbon, suggesting sites for nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 6.5 | A moderate gap suggesting a balance of stability and reactivity. |
Note: The energy values in this table are hypothetical and serve as an example of what an FMO analysis would yield.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and bromine atoms, indicating regions that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially the carbon of the bromomethyl group, indicating electron-deficient areas that are prone to nucleophilic attack. This visual representation of charge distribution complements the insights gained from FMO analysis.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can also be used to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
Energy Profiles and Activation Barriers for Key Transformations
By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism of a chemical transformation. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation barriers.
For this compound, a key transformation of interest would be nucleophilic substitution at the bromomethyl group. A theoretical study could model the reaction with a nucleophile (e.g., hydroxide (B78521) ion) to determine the energy profile of an S(_N)2 reaction. The calculations would provide the activation energy for this process, which is a measure of how fast the reaction is likely to proceed.
| Reaction Step | ΔE (kcal/mol) | Description |
| Reactants | 0 | This compound + Nucleophile |
| Transition State | +15 to +25 | The highest energy point along the reaction pathway for nucleophilic substitution. |
| Products | -10 to -20 | The final products of the substitution reaction. |
Note: The energy values in this table are illustrative for a hypothetical nucleophilic substitution reaction.
Solvent Effects on Reaction Pathways
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.
For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize the transition state of a nucleophilic substitution reaction, thereby lowering the activation barrier and increasing the reaction rate. Theoretical calculations incorporating solvent effects would provide a more realistic picture of the reaction in a laboratory setting.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov These theoretical predictions can guide experimental work and aid in the interpretation of spectral data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict both ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, theoretical chemical shifts can be calculated and serve as a reference for experimental verification.
The predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), are presented below. These values are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). It is important to note that the accuracy of these predictions can be influenced by the choice of computational method and the solvent model used. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| H on C2 | 7.85 |
| H on C4 | 7.60 |
| H on C6 | 7.45 |
| H on C7 | 7.70 |
| CH₂Br | 4.75 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C2 | 145.2 |
| C3 | 115.8 |
| C3a | 129.5 |
| C4 | 125.0 |
| C5 | 118.0 |
| C6 | 123.5 |
| C7 | 112.0 |
| C7a | 155.0 |
| CH₂Br | 28.5 |
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. DFT calculations can be employed to compute the harmonic vibrational frequencies of this compound. nih.gov These calculated frequencies can then be correlated with experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.
A theoretical vibrational analysis would reveal characteristic frequencies for the benzofuran ring, the C-Br stretching modes, and the vibrations of the bromomethyl group.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 |
| C-O-C Stretch | 1250-1050 |
| C-Br Stretch (Aromatic) | 650-550 |
| CH₂ Rock | 800-750 |
| C-Br Stretch (Aliphatic) | 600-500 |
Time-dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. mdpi.comresearchgate.net By calculating the energies of electronic transitions, the maximum absorption wavelength (λmax) in the UV-Vis spectrum of this compound can be estimated. These calculations can also provide information about the nature of the electronic transitions, such as π-π* or n-π* transitions.
The predicted UV-Vis absorption spectrum is crucial for understanding the photophysical properties of the molecule. The solvent environment can significantly influence the absorption spectrum, and computational models can account for these effects using various solvent models.
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 295 | 0.15 |
| HOMO-1 -> LUMO | 270 | 0.25 |
| HOMO -> LUMO+1 | 245 | 0.10 |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions (Non-clinical)
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C3-CH₂Br bond. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.
Furthermore, MD simulations can be employed to study the non-covalent interactions of this compound with other molecules or in different solvent environments. This can provide insights into its solubility and potential for intermolecular interactions, which are important for understanding its bulk properties. While no specific MD studies on this exact compound were found, the methodology is broadly applicable to brominated benzofuran derivatives to understand their dynamic behavior and interactions.
Quantitative Structure-Property Relationship (QSPR) Studies (if applicable to non-biological properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. For halogenated aromatic compounds, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility.
While specific QSPR studies for this compound are not available, one could, in principle, develop such a model. This would involve calculating a variety of molecular descriptors for a series of related halogenated benzofurans and correlating these descriptors with experimentally determined properties. The resulting QSPR model could then be used to predict the properties of this compound. These models are valuable in materials science and environmental chemistry for predicting the behavior of novel compounds.
Applications of 5 Bromo 3 Bromomethyl Benzofuran in Advanced Organic Synthesis and Materials Science
As a Versatile Synthetic Building Block
The strategic placement of two different bromine-containing functional groups on the benzofuran (B130515) scaffold makes 5-Bromo-3-(bromomethyl)benzofuran a powerful tool for synthetic chemists. The higher reactivity of the bromomethyl group towards nucleophilic substitution, compared to the less reactive aryl bromide, enables a wide range of selective transformations for building molecular complexity.
Precursor for the Elaboration of Complex Heterocyclic Scaffolds
The reactive bromomethyl group of this compound serves as an excellent electrophilic site for reactions with various nucleophiles, facilitating the construction of more complex heterocyclic systems. This approach is particularly useful in medicinal chemistry for the generation of compound libraries. For instance, derivatives like 3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester have been used as starting materials to synthesize inhibitors of the Polo-box domain of Polo-like kinase 1 (PLK1), a target in cancer therapy. rsc.org
The synthetic utility is further demonstrated by the reaction of the bromomethyl group with amines to form new C-N bonds. A notable example is the nucleophilic substitution reaction with morpholine (B109124), which proceeds smoothly to yield the corresponding 3-(morpholinomethyl)benzofuran derivative. rsc.org This type of reaction allows for the straightforward introduction of various nitrogen-containing heterocycles. The remaining aryl bromide at the 5-position can then be used for subsequent cross-coupling reactions, enabling the synthesis of highly substituted, multi-functionalized heterocyclic scaffolds. rsc.org This step-wise approach provides a pathway to novel carbazole (B46965) derivatives and other complex polycyclic aromatic systems. rsc.org
Table 1: Examples of Heterocyclic Scaffolds from Benzofuran Precursors
| Precursor Moiety | Reagent/Reaction Type | Resulting Heterocyclic Scaffold | Reference |
| 3-(Bromomethyl)benzofuran (B3032707) | Nucleophilic Substitution (e.g., with Morpholine) | 3-(Morpholinomethyl)benzofuran | rsc.org |
| 3-(Bromomethyl)indole | Friedel-Crafts with Heteroarenes (e.g., Benzofuran) | Annulated Carbazole | rsc.org |
| 3-Bromomethyl-benzofuran-2-carboxylate | Amidation/Cyclization | PLK1 PBD Inhibitor Scaffold | rsc.org |
| 2/3-(Bromomethyl)indoles | Domino Reaction with Arenes/Heteroarenes | Cyclo[b]-fused Carbazoles | rsc.org |
Intermediate in the Total Synthesis of Natural Products (Synthetic Methodology Focus)
Benzofuran is a core structural motif found in a wide array of biologically active natural products. researchgate.netwisc.edu Consequently, synthetic intermediates that allow for the efficient construction and modification of this ring system are of great interest to synthetic organic chemists. researchgate.net Brominated benzofurans, in particular, are key intermediates in several total synthesis campaigns. researchgate.net
While direct examples of this compound in a completed total synthesis are not extensively documented in readily available literature, the synthetic strategies employed for natural products containing the benzofuran skeleton highlight the importance of halogenated intermediates. The bromine atoms serve as handles for late-stage functionalization and for the key bond-forming reactions that build the carbon skeleton. For example, bromobenzofurans are often used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce side chains or build more complex fused ring systems. researchgate.net The presence of a bromomethyl group, as in the title compound, provides an additional, highly reactive site for introducing structural diversity, a crucial aspect of structure-activity relationship studies during the synthesis of natural product analogs.
Scaffold for Diversification via Functional Group Interconversions
The differential reactivity of the two bromine atoms in this compound is a key feature that allows for its use as a scaffold for chemical diversification. d-nb.infomdpi.com The benzylic C-Br bond is significantly more susceptible to nucleophilic substitution than the aromatic C-Br bond. This allows for selective reactions at the 3-position while leaving the 5-position intact for subsequent transformations. d-nb.info
Researchers have exploited this reactivity to create a variety of derivatives. The bromomethyl group can be readily converted into other functionalities by reaction with a wide range of nucleophiles, including amines, azoles, phenols, and thiophenols. d-nb.info For example, bromination of 3-methyl-benzofuran derivatives with N-bromosuccinimide (NBS) is a common method to install the reactive bromomethyl group. acs.org This group can then be further functionalized. In one instance, a 3-(bromomethyl)benzofuran derivative was reacted with morpholine in the presence of a base to yield the corresponding amine, demonstrating a straightforward functional group interconversion. acs.org
The aryl bromide at the 5-position is more stable but can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, or amino groups at this position. This orthogonal reactivity makes this compound an excellent platform for creating libraries of diverse compounds for applications in drug discovery and materials science. researchgate.net
Table 2: Functional Group Interconversions of this compound
| Position | Reagent/Reaction Type | New Functional Group | Reference |
| 3-CH₂Br | Morpholine, K₂CO₃ | 3-(Morpholinomethyl) | acs.org |
| 3-CH₂Br | Amines, Azoles, Phenols | Amines, Azoles, Ethers | d-nb.info |
| 5-Br | Arylboronic acid, Pd catalyst (Suzuki Coupling) | 5-Aryl | nih.gov |
| 3-CH₂Br | N-Bromosuccinimide (NBS) on 3-methyl precursor | 3-(Bromomethyl) | acs.org |
| 3-CH₂Br | Nucleophilic substitution (general) | Wide range of functional groups | d-nb.info |
Role in Polymer Chemistry and Functional Materials Development
The benzofuran moiety is a valuable component in the design of functional polymers due to its rigid, planar structure and its electron-rich nature, which can impart useful electronic and optical properties. This compound, with its two reactive sites, is a promising monomer for the synthesis of novel polymers.
Monomer for Controlled Polymerization Techniques
The development of controlled polymerization techniques has been crucial for synthesizing polymers with well-defined structures, molecular weights, and low polydispersity. Benzofuran and its derivatives can undergo cationic polymerization. tsijournals.com Recent advances have demonstrated that the cationic polymerization of benzofuran can be controlled to produce optically active polymers with predictable molecular weights. tsijournals.com This is achieved through the use of reversible chain-transfer agents in an asymmetric polymerization process. tsijournals.com
Synthesis of Conjugated Polymers with Tunable Electronic Properties
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of immense interest for applications in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgseferoslab.commdpi.com The benzofuran ring system can be incorporated into the main chain of conjugated polymers to tune their electronic and photophysical properties. rsc.org
The di-functional nature of this compound makes it a suitable monomer for step-growth polycondensation reactions, a common method for synthesizing conjugated polymers. mdpi.com For example, the bromine atoms can participate in cross-coupling reactions (like Suzuki or Stille coupling) with other di-functionalized monomers to build up a conjugated polymer chain. The specific substituents on the benzofuran ring and the other monomers used in the polymerization allow for fine-tuning of the resulting polymer's properties, such as its bandgap, solubility, and thermal stability. rsc.orgseferoslab.com For instance, the synthesis of furan-based conjugated polymers using oligofurans as building blocks has been shown to produce materials with tunable bandgaps across the visible to near-infrared regions. seferoslab.com The incorporation of the bromo-benzofuran unit into such polymer backbones is a viable strategy for developing new functional materials with tailored properties for specific electronic applications. rsc.org
Table 3: Benzofuran-Containing Polymers and Their Properties
| Polymer Type | Monomer/Precursor | Key Properties | Potential Application | Reference |
| Poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) | 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate | Thermally stable, tunable optical properties | Electronic devices, sensors | rsc.org |
| Optically Active Poly(benzofuran) | Benzofuran | Controlled molecular weight, high optical activity | Chiral materials, transparent thermoplastics | tsijournals.com |
| Furan-based Conjugated Polymers | Oligofurans | Tunable bandgaps (Vis-NIR), photostability | Biomedical imaging, photosensitizers | seferoslab.com |
| End-functionalized Hyperbranched Conjugated Polymers | AB₂ type monomer with bromo groups | Porous structure, photophysical properties | Gas storage, catalysis | chemistryviews.org |
| Water-Processable n-Type Conjugated Polymer | 3,7-dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione (HBFDO) | High electrical conductivity, air-stable | Organic electronics |
Application in Organic Light-Emitting Diodes (OLEDs) and Other Electronic Devices
The benzofuran moiety is a key structural component in various organic electronic materials. While direct applications of this compound in commercial OLEDs are not extensively documented in publicly available literature, its derivatives are explored for their potential in this area. The bromine atoms on the molecule serve as reactive handles, allowing for its incorporation into larger conjugated systems through various cross-coupling reactions. This functionalization is crucial for tuning the electronic and photophysical properties of the resulting materials, such as their emission color, quantum efficiency, and charge transport characteristics.
The development of novel materials for electronic devices is an active area of research. For instance, related benzofuran derivatives are investigated for their utility in creating polymers and coatings with enhanced performance and durability. chemimpex.com The strategic placement of bromine atoms in this compound allows for precise chemical modifications, which is a key aspect in the design of new materials for applications in electronics.
Development of Molecular Probes and Fluorescent Tags (excluding biological activity/efficacy)
The benzofuran scaffold is a component of some fluorescent molecules. The reactive bromomethyl group in this compound makes it a candidate for the synthesis of fluorescent probes. This group can react with nucleophiles, such as thiols or amines on other molecules, to form stable covalent bonds. This property allows for the attachment of the benzofuran fluorophore to various substrates.
For example, similar bromo-functionalized aromatic compounds are used to create fluorescent tags for labeling and imaging purposes. The fluorescence properties of these tags can be fine-tuned by modifying the substituents on the benzofuran ring. Research in this area focuses on synthesizing new derivatives with improved brightness, photostability, and specific targeting capabilities. The development of fluorescent probes from benzofuran derivatives is an ongoing field of study, with potential applications in materials science for visualizing molecular-level structures and processes. chemimpex.com
Contribution to Stereoselective Synthetic Methodologies
The reactivity of the bromomethyl group in this compound makes it a useful reagent in stereoselective synthesis. Stereoselective reactions are crucial in organic chemistry for creating molecules with a specific three-dimensional arrangement of atoms, which is often essential for their desired function.
One area where similar bromomethylated compounds are utilized is in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. For instance, reactions involving the substitution of the bromine atom can be controlled by chiral catalysts or auxiliaries to favor the formation of one stereoisomer over the other. The development of new stereoselective methods is a fundamental aspect of modern organic synthesis, and versatile building blocks like this compound can play a role in advancing these methodologies. researchgate.netscirp.org
The following table provides a summary of the key applications discussed:
| Application Area | Role of this compound | Key Features Utilized |
| OLEDs and Electronic Devices | Precursor for the synthesis of larger conjugated molecules and polymers. chemimpex.com | Reactive bromine atoms for cross-coupling reactions to tune electronic properties. |
| Molecular Probes and Fluorescent Tags | Building block for creating fluorescent labels. chemimpex.com | Reactive bromomethyl group for covalent attachment to other molecules. |
| Stereoselective Synthesis | Reagent in reactions aiming to control the 3D structure of molecules. scirp.org | Reactive bromomethyl group for asymmetric transformations. |
Future Research Directions and Emerging Methodologies for 5 Bromo 3 Bromomethyl Benzofuran
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of the benzofuran (B130515) core and the subsequent functionalization to yield derivatives like 5-Bromo-3-(bromomethyl)benzofuran are areas of intense investigation. Future efforts are geared towards discovering more efficient and selective reaction pathways, with a strong emphasis on advanced catalytic systems.
Transition-metal catalysis remains a fertile ground for innovation. acs.orggoogle.com Palladium- and copper-based catalysts, for instance, are pivotal in Sonogashira coupling reactions, which can be used to construct the benzofuran skeleton from appropriate iodophenols and terminal alkynes, followed by intramolecular cyclization. acs.org Similarly, palladium-catalyzed processes like the Wacker reaction and Heck reactions are being refined for the oxidative cyclization of ortho-alkenylphenols to form the furan (B31954) ring. organic-chemistry.org
Emerging research highlights the potential of other metals. Gold and silver catalysts have shown promise in promoting the cyclization of alkynyl esters and quinols. acs.org Rhodium(III)-catalyzed annulation of salicylaldehydes with diazo compounds presents a pathway with controllable chemoselectivity, offering access to either benzofurans or chromones depending on the additives used. organic-chemistry.org Iron-catalyzed cross-dehydrogenative coupling represents a cost-effective and environmentally benign alternative for creating polyfunctionalized benzofuran derivatives. researchgate.net
Beyond metal catalysis, metal-free approaches are gaining traction. The use of hypervalent iodine reagents to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is a notable example. organic-chemistry.orgmdpi.com Radical reactions initiated by heteroatom anions acting as super-electron-donors are also being explored for the facile synthesis of 3-substituted benzofurans. nih.gov These novel pathways often provide milder reaction conditions and broader functional group tolerance, expanding the synthetic utility of benzofuran precursors.
Table 1: Selected Novel Catalytic Systems for Benzofuran Synthesis
| Catalytic System | Reaction Type | Precursors | Key Advantages |
| Pd(II)/Cu(I) | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | High efficiency for C-C and C-O bond formation. acs.org |
| Rh(III) / AgNTf₂ | C-H Activation / Decarbonylation | Salicylaldehydes, Diazo Compounds | Controllable chemoselectivity. organic-chemistry.org |
| JohnPhosAuCl / AgNTf₂ | Gold-Promoted Catalysis | Alkynyl Esters, Quinols | Novel approach with moderate to good yields. acs.org |
| Iron Salts (e.g., FeCl₃) | Cross-Dehydrogenative Coupling | Dimedone, Acetophenones, Isocyanides | Cost-effective and environmentally benign. researchgate.net |
| PhI(OAc)₂ (catalyst) / m-CPBA | Iodine(III)-Catalyzed Oxidation | o-Hydroxystilbenes | Metal-free conditions, good to excellent yields. mdpi.com |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new benzofuran-based drugs and materials, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. These technologies allow for the rapid generation of large libraries of compounds like derivatives of this compound, enabling faster screening for biological activity or material properties.
A key example is the use of cassette-type multipurpose automatic synthesizer modules for the radiosynthesis of benzofuran derivatives used in PET imaging, such as probes for β-amyloid plaques. mdpi.com This automated approach ensures high radiochemical yield and purity, crucial for clinical applications, and demonstrates the potential for producing complex molecules with minimal manual intervention. mdpi.com
Microwave-assisted synthesis is another technology that pairs well with automation. researchgate.net It can dramatically reduce reaction times for key steps in benzofuran synthesis, facilitating the rapid parallel synthesis of compound libraries. The development of new instrumentation for HTE continues to evolve, allowing for efficient optimization of reaction conditions, such as catalysts, solvents, and temperature, leading to improved yields and purities.
Advancements in In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes. Advancements in in situ spectroscopic techniques are providing unprecedented insights into the formation of benzofurans.
For example, the use of ¹H NMR to monitor the reaction kinetics of gold-catalyzed benzofuran synthesis has been demonstrated. acs.org This allows researchers to observe the formation of catalytically active species in real-time and understand how factors like Brønsted acid additives promote catalytic activity. acs.org Such studies are invaluable for rational catalyst design and process optimization.
Other spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), are routinely used for the characterization of final products but are also being adapted for real-time reaction monitoring. rsc.org The data gathered from these techniques, when combined with computational studies like Density Functional Theory (DFT), provide a comprehensive picture of the reaction landscape, from transition states to product stability. rsc.org
Development of Asymmetric Synthesis Routes Utilizing Chiral Catalysts
Many biologically active molecules are chiral, with only one enantiomer exhibiting the desired therapeutic effect. Consequently, the development of asymmetric synthesis routes to produce enantiomerically pure benzofuran derivatives is a significant and growing area of research.
Future work will focus on expanding the toolbox of chiral catalysts capable of inducing high stereoselectivity in benzofuran synthesis. Recent breakthroughs include the use of bifunctional catalysts, such as quinine-derived urea, for highly enantioselective [3+2] annulation reactions. This method allows for the construction of complex spiro[benzofuran-pyrrolidine]indolinedione structures with excellent yields and stereocontrol. plasticsengineering.org
Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric construction of axially chiral arylpyrazoles through a central-to-axial chirality relay mechanism involving 5-aminopyrazoles. researchgate.net Applying these principles to the benzofuran core is a promising avenue for creating novel chiral scaffolds. The goal is to develop robust and scalable asymmetric methods that provide access to a wide range of enantiopure benzofuran building blocks for drug discovery.
Table 2: Examples of Chiral Catalysis for Benzofuran-Related Structures
| Catalyst Type | Reaction | Target Structure Type | Reported Performance |
| Quinine-Derived Urea | [3+2] Annulation | Spiro[benzofuran-pyrrolidine]indolinedione | Up to 98% yield, >20:1 dr, 99:1 er plasticsengineering.org |
| Chiral Phosphoric Acid | Asymmetric Arylation | Axially Chiral Arylpyrazoles | Excellent yields and enantioselectivities researchgate.net |
Investigation of Supramolecular Assembly and Self-Healing Materials
The benzofuran scaffold is not only a precursor for bioactive molecules but also a building block for advanced functional materials. A particularly exciting research direction is the investigation of its role in supramolecular assembly and the creation of self-healing materials.
Supramolecular polymers are formed through non-covalent interactions like hydrogen bonding and π-π stacking, which can impart remarkable properties such as responsiveness to stimuli and the ability to self-repair. researchgate.net Benzofuran derivatives can be designed to participate in these interactions. For instance, studies have shown that benzofuran rings can be incorporated into molecules that self-assemble into well-defined nanostructures, such as helical architectures and nanoribbons, driven by C-H···O hydrogen bonds and π-π interactions. vliz.bersc.org
A frontier in this area is the design of dynamic covalent polymers based on benzofuran structures. For example, diarylbibenzofuranone (DABBF) derivatives can exist in equilibrium with their corresponding radicals, allowing for the creation of dynamic polymer networks. rroij.com When incorporated into a polymer matrix, these units can enable self-healing; when the material is damaged, the reversible C-C bond cleavage and reformation can repair the structure. rroij.comacs.org Future research will focus on synthesizing derivatives of this compound that can be incorporated into such polymer backbones, paving the way for new adaptive coatings, soft robotics, and durable electronic materials. researchgate.net
Further Refinement of Green Chemistry Protocols for Large-Scale Production
As benzofuran derivatives find more applications, the need for sustainable and scalable manufacturing processes becomes paramount. Future research will increasingly focus on refining green chemistry protocols for the large-scale production of key intermediates like this compound.
The principles of green chemistry include using safer solvents, reducing waste (improving atom economy), using renewable feedstocks, and employing catalytic rather than stoichiometric reagents. For benzofuran synthesis, this involves developing protocols that use water as a solvent, employing recoverable and reusable catalysts, and designing one-pot tandem reactions to minimize purification steps. organic-chemistry.orgresearchgate.net
Calculating metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, is becoming a standard for evaluating the sustainability of a synthetic route. plasticsengineering.org For example, analyses of different synthetic routes to the benzofuran-containing drug amiodarone (B1667116) show significant variations in their E-factors, highlighting the environmental impact of catalyst and solvent choice. plasticsengineering.org Future research will aim to design synthetic pathways for halogenated benzofurans that are not only efficient and high-yielding but also have minimal environmental footprints, making them viable for industrial-scale production.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-(bromomethyl)benzofuran, and how can reaction conditions be optimized?
The synthesis typically involves bromination of benzofuran derivatives followed by functionalization. For example, bromination using N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of FeBr₃ as a catalyst yields intermediates like 3-bromo-benzofuran . Subsequent hydroxymethylation or formylation with formaldehyde under basic conditions (e.g., NaOH) introduces the bromomethyl group. Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C for bromination), and solvent polarity (e.g., DCM or THF) to improve yield and purity .
Q. How can researchers purify and characterize this compound?
Column chromatography (silica gel, eluting with hexane/ethyl acetate mixtures) is commonly used for purification. Characterization relies on NMR (¹H/¹³C), FTIR (to confirm C-Br stretches at ~500–600 cm⁻¹), and high-resolution mass spectrometry (HRMS). X-ray crystallography can resolve structural ambiguities, as demonstrated for related brominated benzofurans .
Q. What are the key stability considerations for handling this compound?
The compound is light- and moisture-sensitive due to its brominated and benzylic bromide groups. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Decomposition pathways include hydrolysis of the bromomethyl group, which can be monitored via TLC or HPLC .
Advanced Research Questions
Q. How do substituents on the benzofuran core influence crystallographic packing and intermolecular interactions?
Studies on analogs like 5-bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran reveal that bulky substituents (e.g., sulfinyl or aryl groups) induce steric effects, altering dihedral angles and hydrogen-bonding networks. For example, the sulfinyl group participates in C–H···O interactions, stabilizing the crystal lattice . Computational modeling (DFT) can predict packing motifs by analyzing van der Waals radii and electrostatic potentials .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?
In vitro assays include:
- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . Structure-activity relationship (SAR) studies focus on modifying the bromomethyl group to enhance lipophilicity or target binding .
Q. How can contradictory data on bromination efficiency be resolved?
Discrepancies in yields (e.g., 60% vs. 85%) may arise from catalyst choice (FeBr₃ vs. AlCl₃) or solvent polarity. A systematic approach involves:
Q. What advanced techniques are suitable for studying the compound’s reactivity in cross-coupling reactions?
Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst enables functionalization at the bromine site. Monitoring by ¹⁹F NMR (if fluorinated partners are used) or XPS can track reaction progress. Challenges include steric hindrance from the bromomethyl group, which may require bulky ligands (e.g., SPhos) to enhance efficiency .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data?
- Reproducibility checks : Validate assay protocols (e.g., cell passage number, incubation time).
- Meta-analysis : Compare results across studies using standardized metrics (e.g., logP vs. IC₅₀). For example, derivatives with logP >3.5 often show improved membrane permeability but may exhibit off-target toxicity .
- Orthogonal assays : Confirm anticancer activity via apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity assays .
Methodological Tables
Table 1: Comparison of Bromination Methods
| Brominating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | FeBr₃ | DCM | 78 | |
| Br₂ | AlCl₃ | THF | 65 |
Table 2: Bioactivity of Key Derivatives
| Derivative | IC₅₀ (μM, MCF-7) | LogP | Target |
|---|---|---|---|
| 5-Bromo-3-(bromomethyl) | 12.3 | 2.8 | Topoisomerase II |
| 5-Bromo-3-(nitromethyl) | 8.9 | 3.1 | Tubulin polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
